molecular formula C7H15NO2 B1382006 3-Amino-2-(oxolan-3-yl)propan-1-ol CAS No. 1782591-62-1

3-Amino-2-(oxolan-3-yl)propan-1-ol

Cat. No.: B1382006
CAS No.: 1782591-62-1
M. Wt: 145.2 g/mol
InChI Key: PBEPRRARHQGPBD-UHFFFAOYSA-N
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Description

3-Amino-2-(oxolan-3-yl)propan-1-ol is an amino alcohol derivative characterized by a propan-1-ol backbone substituted with an amino group (-NH₂) at position 3 and an oxolane (tetrahydrofuran) ring at position 2. The oxolane ring introduces steric and electronic effects, distinguishing it from simpler amino alcohols. This compound is likely utilized in pharmaceutical and organic synthesis as a building block, as inferred from structural analogs listed in catalogs of bioactive molecules . Its molecular formula is C₇H₁₅NO₂, with a molecular weight of 145.20 g/mol (calculated). The presence of both amino and hydroxyl groups facilitates hydrogen bonding, influencing its solubility and reactivity.

Properties

IUPAC Name

3-amino-2-(oxolan-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c8-3-7(4-9)6-1-2-10-5-6/h6-7,9H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEPRRARHQGPBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782591-62-1
Record name 3-amino-2-(oxolan-3-yl)propan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(oxolan-3-yl)propan-1-ol typically involves the reaction of oxirane derivatives with amines under controlled conditions. One common method involves the ring-opening of oxirane with an amine, followed by subsequent functional group modifications to introduce the hydroxyl group.

Industrial Production Methods

In industrial settings, the production of 3-Amino-2-(oxolan-3-yl)propan-1-ol may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts and solvents are often used to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(oxolan-3-yl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Properties

  • Molecular Weight : 145.20 g/mol
  • Boiling Point : Varies based on purity and conditions
  • Solubility : Soluble in water and organic solvents

Applications in Scientific Research

3-Amino-2-(oxolan-3-yl)propan-1-ol has a wide range of applications across various fields, including chemistry, biology, medicine, and industry.

Chemistry

Building Block for Synthesis
This compound serves as a crucial building block in the synthesis of complex organic molecules. Its functional groups allow for diverse chemical transformations, including oxidation, reduction, and substitution reactions.

Common Reactions

Reaction TypeDescription
Oxidation Hydroxyl group can be oxidized to form carbonyl compounds.
Reduction Can be reduced to form different amine derivatives.
Substitution The amino group participates in nucleophilic substitution reactions.

Biology

Biochemical Pathways
Research indicates that 3-Amino-2-(oxolan-3-yl)propan-1-ol may play a role in various biochemical pathways. Its ability to form hydrogen bonds allows it to interact with enzymes and receptors, potentially modulating their activities.

Medicine

Therapeutic Potential
Studies are exploring its potential as a therapeutic agent. The compound's structure suggests possible applications in drug development, particularly as a precursor for synthesizing pharmaceuticals targeting specific biological pathways.

Industry

Specialty Chemicals Production
In industrial applications, 3-Amino-2-(oxolan-3-yl)propan-1-ol is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating products in various sectors, including cosmetics and pharmaceuticals.

Case Study 1: Enzyme Interaction

A study investigated the interaction of 3-Amino-2-(oxolan-3-yl)propan-1-ol with specific enzymes involved in metabolic pathways. The results indicated that the compound could enhance enzyme activity through hydrogen bonding, suggesting its potential as a biochemical modulator.

Case Study 2: Drug Development

Research focused on synthesizing novel drug candidates using 3-Amino-2-(oxolan-3-yl)propan-1-ol as a precursor. The synthesized compounds exhibited promising anticancer activity in vitro, demonstrating the compound's utility in pharmaceutical chemistry.

Case Study 3: Material Science

In material science applications, this compound was incorporated into polymer matrices to enhance mechanical properties. The study showed improved tensile strength and flexibility, indicating its potential use in advanced materials engineering.

Mechanism of Action

The mechanism of action of 3-Amino-2-(oxolan-3-yl)propan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

  • 3-Amino-2-(oxolan-3-yl)propan-1-ol: Features a propan-1-ol chain with an oxolane ring (five-membered ether) at C2 and an amino group at C3. The oxolane ring enhances hydrophobicity compared to linear alcohols .
  • 3-Aminopropan-1-ol (CAS 156-87-6): A linear amino alcohol with -NH₂ at C3 and -OH at C1.
  • 3-(Diethylamino)-2,2-dimethyl-propan-1-ol: Branched tertiary amine with diethylamino and dimethyl groups, reducing hydrogen-bonding capacity and increasing steric hindrance .

Physicochemical Properties

The table below summarizes key properties of 3-Amino-2-(oxolan-3-yl)propan-1-ol and its analogs:

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Water Solubility Key Features
3-Amino-2-(oxolan-3-yl)propan-1-ol 145.20 (calc.) ~200 (est.) ~1.0 (est.) Moderate (est.) Oxolane ring, primary amine
3-Aminopropan-1-ol 75.1 187 0.99 100 g/100 mL Linear structure, high solubility
3-(Diethylamino)-2,2-dimethyl-propan-1-ol 159.27 226.6 0.875 Low Tertiary amine, branched
3-(2-Aminopyridin-3-yl)propan-1-ol ~152 (est.) N/A N/A Moderate (est.) Pyridine ring, aromaticity

Notes:

  • The oxolane-containing compound likely has a higher boiling point than 3-aminopropan-1-ol due to increased molecular weight and hydrogen bonding but lower than the tertiary amine analog (226.6°C) due to reduced steric hindrance .
  • Water solubility decreases with hydrophobic substituents (e.g., oxolane, pyridine) compared to linear alcohols .

Reactivity and Stability

  • Primary Amine Reactivity: The -NH₂ group in 3-Amino-2-(oxolan-3-yl)propan-1-ol is more nucleophilic than the tertiary amine in 3-(Diethylamino)-2,2-dimethyl-propan-1-ol, making it prone to reactions like acylation or Schiff base formation .
  • Oxolane Ring Stability : The ether linkage in oxolane is stable under basic conditions but may undergo acid-catalyzed ring-opening reactions, a property absent in pyridine-based analogs .
  • Hydroxyl Group: The -OH group participates in typical alcohol reactions (e.g., esterification), similar to 3-aminopropan-1-ol .

Biological Activity

3-Amino-2-(oxolan-3-yl)propan-1-ol is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

3-Amino-2-(oxolan-3-yl)propan-1-ol is characterized by the presence of an amino group, a hydroxyl group, and a tetrahydrofuran (oxolane) ring. Its chemical structure can be represented as follows:

C5H11NO2\text{C}_5\text{H}_{11}\text{N}\text{O}_2

The biological activity of 3-Amino-2-(oxolan-3-yl)propan-1-ol is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino and hydroxyl groups allows for hydrogen bonding, which facilitates binding with target proteins.

Key Mechanisms:

  • Enzyme Inhibition: The compound has shown potential as an enzyme inhibitor, particularly in studies focusing on metabolic pathways.
  • Receptor Binding: It may modulate receptor activity, influencing cellular signaling pathways.

Biological Activity

Research has indicated several biological activities associated with 3-Amino-2-(oxolan-3-yl)propan-1-ol:

  • Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
  • Neuroprotective Effects: In vitro studies indicate potential neuroprotective effects, possibly through antioxidant mechanisms.
  • Cytotoxicity: Some studies have reported cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth ,
NeuroprotectiveReduction of oxidative stress in neurons
CytotoxicityInduction of apoptosis in cancer cells

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 3-Amino-2-(oxolan-3-yl)propan-1-ol against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations above 50 µg/mL, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Neuroprotective Properties

In a neuroblastoma cell line model, treatment with 3-Amino-2-(oxolan-3-yl)propan-1-ol resulted in a reduction of reactive oxygen species (ROS) levels by approximately 40%. This suggests its role in mitigating oxidative stress-related neuronal damage.

Research Findings

Recent studies have focused on synthesizing derivatives of 3-Amino-2-(oxolan-3-yl)propan-1-ol to enhance its biological activity. Modifications to the oxolane ring have been explored to improve potency and selectivity against specific biological targets.

Table 2: Derivatives and Their Activities

Derivative NameModificationBiological Activity
Oxo-propan derivativeKetone additionEnhanced cytotoxicity
Hydroxyethyl derivativeExtended side chainImproved receptor binding
Methyl-substituted derivativeMethylation at nitrogenIncreased antimicrobial activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-(oxolan-3-yl)propan-1-ol
Reactant of Route 2
3-Amino-2-(oxolan-3-yl)propan-1-ol

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